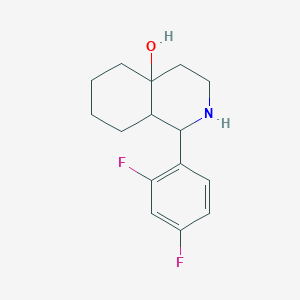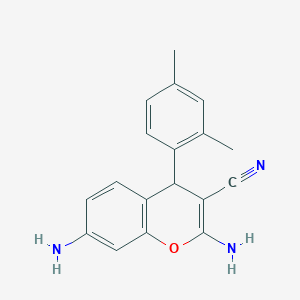![molecular formula C13H14N2O3 B6081629 methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate](/img/structure/B6081629.png)
methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate, also known as MG-132, is a proteasome inhibitor that has been widely used in scientific research. It is a small molecule that can inhibit the proteasome activity by binding to the active site of the enzyme. The proteasome is a large protein complex that plays a crucial role in the degradation of intracellular proteins. The inhibition of proteasome activity by MG-132 can lead to the accumulation of ubiquitinated proteins and induce cell death.
作用機序
The proteasome is a large protein complex that plays a crucial role in the degradation of intracellular proteins. It recognizes and degrades ubiquitinated proteins, which are marked for degradation by the attachment of ubiquitin molecules. methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate can inhibit the proteasome activity by binding to the active site of the enzyme. This leads to the accumulation of ubiquitinated proteins and induces cell death. The inhibition of proteasome activity by this compound can also affect the levels of various intracellular proteins and alter cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in various cell types, including cancer cells, by inhibiting the proteasome activity. It can also affect the levels of various intracellular proteins and alter cellular signaling pathways. This compound has been shown to induce the accumulation of p53, a tumor suppressor protein, and activate the apoptotic pathway. In addition, this compound has been shown to induce the expression of heat shock proteins, which are involved in the cellular stress response.
実験室実験の利点と制限
Methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate has several advantages for lab experiments. It is a well-established tool that can be easily synthesized and used to study the role of proteasome activity in various biological processes. It has been extensively studied and has a well-characterized mechanism of action. However, this compound also has some limitations. It can be toxic to cells at high concentrations and can affect the levels of various intracellular proteins, which can complicate the interpretation of the results. In addition, the inhibition of proteasome activity by this compound can be reversible, which can affect the duration and specificity of the effect.
将来の方向性
There are several future directions for the use of methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate in scientific research. One direction is to study the role of proteasome activity in the regulation of cellular metabolism and energy homeostasis. Another direction is to investigate the molecular mechanisms of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and develop new therapies. This compound can also be used to study the role of proteasome activity in the regulation of immune responses and inflammation. In addition, the development of new proteasome inhibitors with improved specificity and duration of action is an area of active research.
Conclusion:
This compound is a proteasome inhibitor that has been widely used in scientific research to study the role of proteasome activity in various biological processes. It has a well-established mechanism of action and has been extensively studied. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of this compound in scientific research, including the study of cellular metabolism, neurodegenerative diseases, and immune responses. The development of new proteasome inhibitors with improved specificity and duration of action is an area of active research.
合成法
Methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate can be synthesized by the reaction between N-Boc-glycine and 1-methyl-1H-indole-4-carbonyl chloride in the presence of triethylamine. The reaction yields N-Boc-methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate, which can be deprotected by trifluoroacetic acid to obtain this compound. The synthesis of this compound has been well-established and can be easily scaled up for large-scale production.
科学的研究の応用
Methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate has been widely used in scientific research as a tool to study the role of proteasome activity in various biological processes. It has been used to investigate the regulation of cell cycle progression, apoptosis, and protein degradation. This compound has also been used to study the molecular mechanisms of neurodegenerative diseases, cancer, and inflammation. In addition, this compound has been used in drug discovery to identify potential therapeutic targets and develop new drugs.
特性
IUPAC Name |
methyl 2-[(1-methylindole-4-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-15-7-6-9-10(4-3-5-11(9)15)13(17)14-8-12(16)18-2/h3-7H,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCHMKIFSSAJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amino]-1-phenylethanol](/img/structure/B6081559.png)
![[4-(3-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B6081562.png)
![N-cyclopentyl-6-[3-(methoxymethyl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6081566.png)
![methyl 5-[(ethoxyamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6081571.png)
![1,3-bis[2-(diethylamino)ethyl]-5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione dihydrochloride](/img/structure/B6081573.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6081581.png)
![1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}ethanone](/img/structure/B6081589.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-(4-methoxyphenyl)-1,2,4-triazine](/img/structure/B6081608.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(1-ethyl-1H-imidazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6081620.png)

![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6081635.png)
